molecular formula C20H20N6O3 B2762983 6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide CAS No. 1396758-36-3

6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2762983
CAS No.: 1396758-36-3
M. Wt: 392.419
InChI Key: YHBCHPSEZMGJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis Research in the field of organic chemistry has demonstrated the utility of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions for synthesizing a wide array of heterocyclic derivatives. This methodology has been employed to create tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives from prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, yielding compounds with diverse structural motifs under oxidative carbonylation conditions. These reactions are significant for constructing complex molecules that may have various scientific and pharmaceutical applications (Bacchi et al., 2005).

Antimicrobial Activity A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, have been studied for their antimicrobial activities. The structural elucidation based on elemental analysis and spectral data, and the subsequent evaluation of their antimicrobial properties, underscore the potential of such compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Synthesis of Benzodifuranyl and Other Derivatives for Anti-inflammatory and Analgesic Applications Research has also focused on synthesizing novel benzodifuranyl derivatives, including compounds derived from visnagenone and khellinone, to explore their anti-inflammatory and analgesic activities. These efforts have led to the development of compounds with significant potential as COX-1/COX-2 inhibitors, offering new avenues for therapeutic intervention in inflammation and pain management (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-lipoxygenase Activities Another area of interest is the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities. These studies have contributed to the identification of compounds with promising cytotoxic properties against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship (SAR) analyses conducted in these studies offer insights into the molecular features that contribute to the biological activities of these compounds (Rahmouni et al., 2016).

Properties

IUPAC Name

6-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-25-18(15-5-3-4-8-21-15)24-26(20(25)28)10-9-22-19(27)17-11-13-6-7-14(29-2)12-16(13)23-17/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBCHPSEZMGJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.